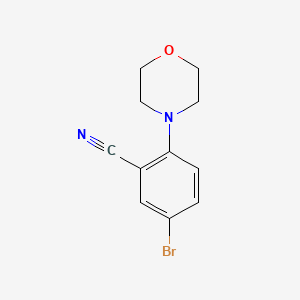

5-Bromo-2-(morpholino)benzonitrile

Description

Contextual Significance of Aryl Nitriles in Organic Synthesis and Medicinal Chemistry

Aryl nitriles, which are organic compounds containing a cyano (-C≡N) group attached to an aromatic ring, are of profound importance in the realms of organic synthesis and medicinal chemistry. The nitrile group is exceptionally versatile in organic synthesis due to its ability to be transformed into a variety of other functional groups, such as amines, amides, carboxylic acids, aldehydes, and ketones. jeeadv.ac.in This chemical reactivity makes aryl nitriles crucial building blocks for creating more complex molecular structures. nih.gov Their synthesis is often achieved through methods like the Sandmeyer reaction or the Rosenmund-von Braun reaction, though newer, less toxic methods are continuously being developed. nih.govorganic-chemistry.org

In the field of medicinal chemistry, the nitrile group is a significant pharmacophore that can act as a bioisostere for groups like carbonyls and halogens. researchgate.netnih.gov Its incorporation into drug candidates can modulate physicochemical and pharmacokinetic properties, potentially improving bioavailability. researchgate.net The strong electron-withdrawing nature of the nitrile can influence the electronic properties of the aromatic ring, which can lead to enhanced binding affinity with target proteins through various interactions, including hydrogen bonds, polar interactions, and π-π stacking. researchgate.netnih.govnih.gov More than 60 drugs approved by the FDA contain a nitrile group, highlighting its importance in pharmaceutical development. nih.govrsc.org

Strategic Importance of the Morpholine (B109124) Moiety in Drug Design and Bioactivity Modulation

The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry, recognized for its beneficial physicochemical, biological, and metabolic properties. nih.govsci-hub.se This privileged structure is a feature in numerous approved and experimental drugs. nih.gov The inclusion of a morpholine moiety can confer advantageous properties to a molecule, such as enhanced aqueous solubility and improved pharmacokinetic profiles. nih.govsci-hub.seresearchgate.net The nitrogen atom in the morpholine ring is weakly basic, which can be crucial for modulating a compound's properties, like brain permeability. acs.org

Furthermore, the morpholine scaffold is not just a passive component; it can be an integral part of a pharmacophore, contributing to the molecule's potency and selectivity for a wide range of biological receptors and enzymes. nih.govsci-hub.se The oxygen atom can act as a hydrogen bond acceptor, and the ring's conformation can help orient the molecule for optimal binding. acs.org Its presence can also block certain metabolic pathways, thereby increasing the metabolic stability of a drug. researchgate.netnih.gov The versatility and facile synthetic introduction of the morpholine ring make it a go-to building block for medicinal chemists aiming to develop lead compounds with diverse therapeutic activities. nih.govnih.gov

Overview of Halogenated Benzonitrile (B105546) Scaffolds as Synthetic Intermediates

Halogenated benzonitriles are aryl nitriles that bear one or more halogen atoms on the benzene (B151609) ring. These compounds are valuable synthetic intermediates, primarily because the halogen atom serves as a reactive "handle" for a wide array of chemical transformations. nih.gov Specifically, the carbon-halogen bond is a key site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. youtube.comyoutube.com These powerful bond-forming reactions allow for the attachment of various molecular fragments, enabling the construction of complex and diverse chemical architectures. nih.gov

The reactivity of the halogenated benzonitrile can be tuned by the nature of the halogen (I > Br > Cl) and its position on the aromatic ring. For instance, the bromine atom in 5-Bromo-2-(morpholino)benzonitrile provides a site for such palladium-catalyzed cross-coupling reactions, allowing for the introduction of new substituents. nih.govorganic-chemistry.org This strategic placement of a halogen on the benzonitrile scaffold is a common and effective strategy for building molecular complexity and is a cornerstone of modern organic synthesis, particularly in the development of new materials and pharmaceuticals. beilstein-journals.orgmdpi.comklinger-lab.de

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENSJQPUDLLAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732387 | |

| Record name | 5-Bromo-2-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105665-08-4 | |

| Record name | 5-Bromo-2-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Morpholino Benzonitrile

Advanced Synthetic Routes to 5-Bromo-2-(morpholino)benzonitrile

The synthesis of this compound can be approached through a multi-step process that involves the initial formation of a substituted benzonitrile (B105546) core, followed by the strategic introduction of the morpholine (B109124) substituent.

Strategies for Constructing the Benzonitrile Core with Regioselective Halogenation

The formation of the key precursor, a 5-bromo-2-substituted benzonitrile, is a critical step. A common strategy involves starting with a pre-functionalized benzene (B151609) ring and building the nitrile functionality, followed by selective bromination. An analogous and well-documented synthesis is that of 5-bromo-2-fluorobenzonitrile (B68940), which provides a clear blueprint for this process. google.com

The synthesis can commence from o-fluorobenzoyl chloride. This starting material undergoes amidation by reacting with ammonia (B1221849) water to yield o-fluorobenzamide. The next step involves the dehydration of the amide group to form the nitrile. This transformation is typically achieved using a dehydrating agent such as thionyl chloride or phosphorus oxychloride, resulting in the formation of o-fluorobenzonitrile. google.com

With the benzonitrile core constructed, the final step is regioselective halogenation. To introduce the bromine atom specifically at the 5-position (para to the fluorine and meta to the nitrile), a directed bromination is required. A common method employs a brominating agent like dibromohydantoin in a strong acidic medium, such as 75-90% sulfuric acid. google.com This ensures the desired regioselectivity, yielding 5-bromo-2-fluorobenzonitrile. This halogenated benzonitrile is the direct precursor for the introduction of the morpholine group.

Introduction of the Morpholine Substituent: Amination and Cyclization Approaches

The introduction of the morpholine moiety onto the 5-bromo-2-fluorobenzonitrile core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the morpholine acts as a nucleophile, displacing the fluorine atom at the 2-position of the benzonitrile ring. The fluorine atom is an effective leaving group, and its displacement is activated by the electron-withdrawing effect of the ortho-nitrile group.

The reaction is generally carried out by heating 5-bromo-2-fluorobenzonitrile with morpholine in a suitable solvent. A base is often added to neutralize the hydrofluoric acid formed during the reaction.

Table 1: Typical Conditions for Nucleophilic Aromatic Substitution

| Parameter | Condition | Purpose |

|---|---|---|

| Solvent | DMSO, DMF, or NMP | Aprotic polar solvent to facilitate the SNAr reaction. |

| Base | K₂CO₃ or Triethylamine | To scavenge the HF produced. |

| Temperature | 80-120 °C | To provide sufficient energy to overcome the activation barrier. |

| Reactants | 5-bromo-2-fluorobenzonitrile, Morpholine | Key starting materials. |

This amination step directly yields the final product, this compound.

Evaluation of Process Efficiency, Cost-Effectiveness, and Scalability in Synthesis

From a cost-effectiveness perspective, the starting materials such as o-fluorobenzoyl chloride, ammonia, and morpholine are common and relatively inexpensive bulk chemicals. Reagents like dibromohydantoin and sulfuric acid are also standard industrial chemicals, making the process economically viable. google.com

The described synthetic pathway is considered scalable. The reactions involved, such as amidation, dehydration, and nucleophilic aromatic substitution, are standard unit operations in chemical manufacturing and can be adapted to large-scale production reactors. The use of direct extraction and the potential for recycling solvents can further enhance the scalability and reduce waste. google.com

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dominated by the bromine atom and the nitrile group, which serve as handles for further molecular elaboration.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, for instance, would involve the reaction of this compound with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. uwindsor.cayoutube.com The catalytic cycle typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzonitrile derivative, forming a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. youtube.com

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the molecule.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dba)₂ | Source of palladium. organic-chemistry.org |

| Ligand | P(t-Bu)₃, PCy₃, SPhos, XPhos | Stabilizes the palladium catalyst and facilitates the reaction steps. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Water | Provides the reaction medium. |

| Boron Reagent | Arylboronic acid, Alkylboronic ester | Source of the new carbon fragment. |

The versatility of the Suzuki-Miyaura and other palladium-catalyzed reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig) makes this compound a valuable building block for creating diverse chemical libraries.

Nucleophilic Substitution Reactions Involving the Halogen and Nitrile Moieties

While the bromine atom is highly susceptible to palladium-catalyzed reactions, it can also undergo nucleophilic aromatic substitution (SNAr), though this generally requires harsh conditions or highly activated substrates. For this compound, displacing the bromine with a nucleophile is more challenging than displacing the fluorine in the precursor because bromine is a poorer leaving group and the ring is less activated compared to systems with strongly deactivating groups like a nitro group. researchgate.net However, under forcing conditions with strong nucleophiles, substitution may be possible.

The nitrile group also offers a site for chemical transformation. It can be:

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Converted to a tetrazole ring via reaction with azides, a transformation often used in medicinal chemistry.

These derivatizations further expand the synthetic utility of this compound, allowing for the introduction of different functionalities and the construction of a wide range of complex target molecules.

Reduction of the Nitrile Group to Amine Derivatives

The nitrile group of this compound is a versatile functional handle that can be reduced to a primary amine, yielding (5-bromo-2-(morpholino)phenyl)methanamine. This transformation is significant as it converts the electron-withdrawing nitrile into a flexible and nucleophilic aminomethyl group, which can be a key building block for the synthesis of more complex molecules. While specific literature on the reduction of this compound is not extensively detailed, the reduction of aromatic nitriles is a well-established transformation in organic synthesis, and several standard methods are expected to be effective.

Commonly employed methods for the reduction of nitriles to primary amines include catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Typical catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is often carried out in a solvent such as ethanol, methanol, or tetrahydrofuran (B95107) (THF) under elevated pressure and temperature. The choice of catalyst and reaction conditions can be crucial to avoid side reactions, such as the hydrodehalogenation of the bromine atom.

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or THF, followed by an aqueous workup to quench the excess hydride and hydrolyze the intermediate metal-amine complexes. Another common reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), which can also reduce nitriles to amines under milder conditions compared to LiAlH₄.

The resulting (5-bromo-2-(morpholino)phenyl)methanamine is a valuable intermediate for further derivatization, for instance, through N-acylation, N-alkylation, or participation in cyclization reactions to form various heterocyclic structures.

Table 1: Potential Methods for the Reduction of the Nitrile Group

| Reagent(s) | Solvent(s) | General Conditions | Potential Product |

| H₂, Raney Ni | Ethanol or Methanol | Elevated pressure and temperature | (5-bromo-2-(morpholino)phenyl)methanamine |

| H₂, Pd/C | Ethanol or Methanol | Elevated pressure and temperature | (5-bromo-2-(morpholino)phenyl)methanamine |

| LiAlH₄ | Diethyl ether or THF | Anhydrous, followed by aqueous workup | (5-bromo-2-(morpholino)phenyl)methanamine |

| BH₃·THF | THF | Anhydrous, followed by aqueous workup | (5-bromo-2-(morpholino)phenyl)methanamine |

Oxidation Reactions of the Benzonitrile Framework

The benzonitrile framework of this compound contains several sites susceptible to oxidation, namely the aromatic ring and the morpholine moiety. The benzonitrile and bromo-substituted aromatic ring is generally robust and resistant to oxidation under mild conditions. However, the morpholine ring, being an N-aryl cyclic amine, is more prone to oxidation.

Oxidation of the Morpholine Moiety: The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide. This transformation can occur upon treatment with oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The formation of an N-oxide from a morpholine-containing substance P antagonist has been reported as a degradation pathway. nih.gov

Furthermore, the carbon atoms alpha to the nitrogen atom in the morpholine ring can be oxidized. For instance, ozonation of N-aryl cyclic amines can lead to the formation of the corresponding lactam, in this case, 4-(4-bromo-2-cyanophenyl)morpholin-3-one. researchgate.net Electrochemical oxidation provides another avenue for the functionalization of morpholine. mdpi.com

Oxidation of the Aromatic Ring: The aromatic ring itself is electron-rich due to the donating effect of the morpholino group, which could make it susceptible to oxidative degradation under harsh conditions, potentially leading to ring-opening or the formation of phenolic compounds, although this would likely require potent oxidizing agents and is generally not a controlled transformation.

Table 2: Potential Oxidation Reactions

| Reagent(s) | Potential Site of Oxidation | Potential Product(s) |

| H₂O₂ or m-CPBA | Morpholine Nitrogen | 5-Bromo-2-(4-oxido-4-morpholinyl)benzonitrile |

| O₃ | Morpholine C-H (alpha to N) | 4-(4-Bromo-2-cyanophenyl)morpholin-3-one |

| Strong Oxidizing Agents | Aromatic Ring | Complex mixture of degradation products |

Investigations into Chemoselective Functionalization and Multicomponent Reactions

The structure of this compound offers multiple handles for chemoselective functionalization, making it an interesting substrate for the construction of more complex molecular architectures, including through multicomponent reactions (MCRs). nih.govnih.govtcichemicals.comfrontiersin.org

Chemoselective Functionalization: The presence of a bromine atom on the aromatic ring provides a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the C5-position, while leaving the morpholine and nitrile groups intact.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a second amino group by coupling with various amines.

Sonogashira Coupling: The introduction of an alkyne moiety can be achieved by coupling with terminal alkynes.

Heck Coupling: This reaction can be used to form a new carbon-carbon bond by coupling with an alkene.

Cyanation: The bromine can be substituted with another nitrile group, although this would likely require specific catalytic systems to achieve selectivity over the existing nitrile.

The selective functionalization of bromo-substituted heterocycles is a well-established strategy in organic synthesis. nih.govacs.org

Multicomponent Reactions (MCRs): The 2-aminobenzonitrile (B23959) scaffold, of which this compound is a derivative, is known to participate in various MCRs. While the tertiary amine of the morpholine ring is less reactive than a primary or secondary amine in some contexts, the electronic nature of the ring and the presence of the nitrile group can still enable participation in certain MCRs. For example, reactions that proceed via activation of the nitrile group or through intermediates involving the aromatic ring could be envisaged. The development of novel MCRs involving such substituted benzonitriles is an active area of research, aiming to rapidly build molecular complexity from simple starting materials. researchgate.net

Table 3: Potential Chemoselective Functionalization and Multicomponent Reactions

| Reaction Type | Reagent(s) | Potential Outcome |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Introduction of an aryl/alkyl group at C5 |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Introduction of an amino group at C5 |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Introduction of an alkynyl group at C5 |

| General MCR | Various components | Formation of complex heterocyclic systems |

Advanced Spectroscopic and Computational Elucidation of 5 Bromo 2 Morpholino Benzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the protons of the morpholine (B109124) ring. The protons on the benzonitrile (B105546) ring are expected to appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts will be influenced by the electronic effects of the bromo, cyano, and morpholino substituents. The protons of the morpholine ring would likely be observed as two distinct triplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms, respectively.

The ¹³C NMR spectrum would provide further structural confirmation. The carbon atoms of the benzonitrile ring will resonate in the aromatic region (approximately δ 100-160 ppm), with the carbon attached to the cyano group appearing at a characteristically lower field. The carbon atoms of the morpholine ring are expected to have chemical shifts in the range of δ 45-70 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-2-(morpholino)benzonitrile

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 (multiplets) | 115 - 140 |

| C-Br | - | 110 - 125 |

| C-CN | - | 105 - 115 |

| CN | - | 115 - 120 |

| C-N (Aromatic) | - | 150 - 160 |

| N-CH₂ (Morpholine) | 3.2 - 3.6 (triplet) | 45 - 55 |

| O-CH₂ (Morpholine) | 3.7 - 4.1 (triplet) | 65 - 70 |

Note: The predicted values are based on the analysis of similar substituted benzonitriles and morpholine-containing compounds. Actual experimental values may vary.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to the nitrile, morpholine, and substituted benzene (B151609) moieties.

A strong and sharp absorption band is anticipated in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The presence of the morpholine ring would be indicated by C-N stretching vibrations, typically observed in the 1250-1020 cm⁻¹ range, and C-O-C stretching vibrations around 1100 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will be present in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Morpholine) | Stretching | 2950 - 2850 |

| Nitrile (C≡N) | Stretching | 2240 - 2220 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N (Morpholine) | Stretching | 1250 - 1020 |

| C-O-C (Morpholine) | Stretching | 1150 - 1085 |

| C-Br | Stretching | 600 - 500 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. The molecular weight of this compound (C₁₁H₁₁BrN₂O) is 267.12 g/mol . fishersci.cafishersci.no The mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom.

The fragmentation of this compound under electron ionization would likely proceed through several pathways. A common fragmentation would be the loss of the morpholino group, leading to a significant fragment ion. Other potential fragmentations include the loss of a bromine atom, a cyano group, or cleavage of the morpholine ring. A detailed analysis of the fragmentation pattern can provide valuable insights into the connectivity of the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

| 267/269 | [C₁₁H₁₁BrN₂O]⁺ | Molecular ion peak |

| 181/183 | [C₇H₃BrN]⁺ | Loss of morpholine |

| 188 | [C₁₁H₁₁N₂O]⁺ | Loss of Bromine |

| 238/240 | [C₁₀H₈BrN₂]⁺ | Loss of CH₂O from morpholine ring |

| 102 | [C₇H₄N]⁺ | Loss of Br and morpholine |

Note: The m/z values are for the most abundant isotopes. The presence of bromine will result in isotopic peaks.

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods for these purposes.

Gas Chromatography (GC) Method Development and Validation

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For the analysis of this compound, a GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The injector and detector temperatures would be optimized to ensure efficient volatilization and detection without thermal degradation.

Method development would involve optimizing the temperature program of the oven to achieve good resolution between the target compound and any impurities. Validation of the GC method would include assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification, ensuring the reliability of the analytical results.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For this compound, a reversed-phase HPLC method would be most appropriate.

A typical HPLC system would consist of a C18 column as the stationary phase and a mobile phase composed of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed during the analysis, would likely be employed to ensure the efficient elution of the target compound and any related substances with different polarities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. Method validation would be performed in accordance with standard guidelines to ensure its suitability for its intended purpose.

Table 4: General Parameters for Chromatographic Analysis of this compound

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5, HP-5) | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Water/Acetonitrile or Water/Methanol mixture |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis Detector or Mass Spectrometer (MS) |

| Temperature | Optimized oven temperature program | Typically ambient or controlled column temperature |

| Application | Purity testing, analysis of volatile impurities | Purity testing, quantification, isolation of analogues |

Quantum Chemical Investigations and Molecular Modeling

Quantum chemical investigations and molecular modeling provide theoretical insights into the electronic structure, geometry, and reactivity of this compound. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.

DFT calculations can be used to optimize the molecular geometry of the compound, providing information on bond lengths, bond angles, and dihedral angles. These calculations can also predict the electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that provides information about the chemical reactivity and kinetic stability of the molecule.

Molecular electrostatic potential (MEP) maps can be generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding its intermolecular interactions. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR data to aid in the assignment of spectral bands. For a related compound, 5-Bromo-2-methoxybenzonitrile, DFT studies have been performed, and similar computational approaches would be highly valuable for elucidating the properties of this compound.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of organic molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to determine its optimized ground state geometry. researchgate.net

These calculations yield crucial geometric parameters. For instance, in a related compound, 5-Bromo-2-methoxybenzonitrile, the C≡N bond length was calculated to be 1.15 Å, showing good agreement with experimental values for benzonitriles. orientjchem.org Similarly, the C-Br bond length was computed to be 1.88 Å. orientjchem.org For this compound, one would expect similar values for these bonds, alongside specific bond lengths and angles for the morpholine ring and its connection to the benzene ring.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzonitrile Derivative (5-Bromo-2-methoxybenzonitrile) as an Analogue.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C≡N | 1.15 Å orientjchem.org |

| C-Br | 1.88 Å orientjchem.org | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-N | ~178° |

Note: This data is for an analogous compound and serves to illustrate the type of information obtained from DFT calculations.

The electronic structure is also elucidated through DFT. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For many aromatic nitriles, this gap is instrumental in understanding charge transfer within the molecule. researchgate.net The distribution of these frontier orbitals reveals the sites most susceptible to electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-rich morpholino and benzene ring moieties, while the LUMO would be concentrated around the electron-withdrawing nitrile group.

Ab Initio Computational Approaches for Thermodynamical Properties and Reaction Mechanisms

Ab initio methods, which are based on first principles without empirical parameterization, are powerful for determining thermodynamical properties and mapping reaction pathways. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide accurate values for enthalpy, Gibbs free energy, and entropy. nih.govresearchgate.net These calculations are vital for predicting the spontaneity and energy changes of reactions involving this compound and its derivatives. For example, in a study of the formation of benzylidenemalononitrile (B1330407) derivatives, DFT calculations were used to determine the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, confirming the thermodynamic stability of the products. nih.gov

Furthermore, these methods are instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a complete energy profile for a chemical reaction can be constructed. This has been applied to study [3+2] cycloaddition reactions of benzonitrile N-oxides, revealing a one-step mechanism through an asynchronous transition state. researchgate.netnih.gov For a potential reaction of this compound, such as a nucleophilic aromatic substitution, computational studies could identify the transition state structures and activation energies, thereby clarifying the reaction pathway. nih.govresearchgate.net

Table 2: Illustrative Thermodynamic Parameters for a Reaction Step.

| Parameter | Value (kJ mol⁻¹) |

| Enthalpy of Activation (ΔH‡) | 189.0 researchgate.net |

| Gibbs Free Energy of Activation (ΔG‡) | 210.6 researchgate.net |

| Enthalpy of Reaction (ΔH) | -610.7 researchgate.net |

| Gibbs Free Energy of Reaction (ΔG) | -606.8 researchgate.net |

Note: This data is from a computational study on a different reaction and serves as an example of the parameters that can be calculated.

Theoretical Studies on Electronic Effects of Substituents and Intramolecular Interactions

The chemical behavior of this compound is governed by the electronic effects of its substituents. The bromine atom acts as an electron-withdrawing group via induction but a weak deactivator due to resonance. The nitrile group is a strong electron-withdrawing group. In contrast, the morpholino group, with its nitrogen atom lone pair, is a strong electron-donating group through resonance.

The interplay of these donating and withdrawing groups creates a "push-pull" system, which can lead to interesting nonlinear optical (NLO) properties. The first hyperpolarizability (β), a measure of NLO activity, can be calculated using DFT. For the related 5-Bromo-2-methoxybenzonitrile, the calculated β value was found to be significantly higher than that of urea (B33335), a standard reference material, indicating its potential for NLO applications. orientjchem.org A similar investigation for this compound would be valuable.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

Infrared (IR) Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule in the gas phase. These calculated frequencies are often systematically scaled to account for anharmonicity and the limitations of the theoretical level. The calculated IR spectrum can then be compared with the experimental FT-IR spectrum. For a similar compound, 2-Bromo-5-methoxybenzonitrile, DFT calculations have been used to assign the various vibrational modes, such as C-H stretching, C≡N stretching, and C-Br stretching. jchps.com For this compound, key expected vibrations would include the C≡N stretch (typically around 2220-2240 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and vibrations associated with the morpholine ring.

Table 3: Illustrative Comparison of Calculated and Observed Vibrational Frequencies (cm⁻¹) for a Related Compound (5-Bromo-2-methoxybenzonitrile). orientjchem.org

| Vibrational Mode | Calculated Frequency | Observed FT-IR Frequency | Observed FT-Raman Frequency |

| C-H out-of-plane bend | 952, 920, 822 | 876 | 908 |

| C-H in-plane bend | 1532, 1517 | 1482 | 1312 |

| C≡N stretch | ~2240 (Expected) | Not Reported | Not Reported |

| C-Br stretch | ~517 (Expected) | 509 researchgate.net | Not Reported |

Note: Data is for an analogous or related compound to illustrate the methodology. The C-Br stretch data is from 5-bromo-2-nitropyridine.

NMR Chemical Shifts: The prediction of NMR chemical shifts is another strength of computational methods. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govrsc.org This has been successfully applied to predict ¹H, ¹³C, ¹⁵N, and ¹⁹F chemical shifts for a wide range of organic molecules. nih.govrsc.orgnih.gov For this compound, GIAO-DFT calculations would predict the chemical shifts for each unique proton and carbon atom. The accuracy of these predictions is often high enough to distinguish between isomers and confirm structural assignments. mdpi.com For example, the protons on the benzene ring would show distinct shifts due to the electronic influence of the three different substituents, and the protons on the morpholine ring would also have characteristic chemical shifts.

Pharmacological and Biological Research on 5 Bromo 2 Morpholino Benzonitrile Analogues

Structure-Activity Relationship (SAR) Studies of the 5-Bromo-2-(morpholino)benzonitrile Scaffold

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For analogues of this compound, these studies have concentrated on modifying substituents and exploring the contribution of the morpholine (B109124) ring.

Research on analogous scaffolds, such as morpholino-thiophenes, provides significant insights into the impact of structural modifications. In a notable study on morpholino-thiophenes as inhibitors of Mycobacterium tuberculosis QcrB, a crucial enzyme for respiration, the substitution on the core ring system and the morpholine moiety itself played a critical role in the compound's potency. nih.govdundee.ac.ukacs.orgnih.gov

For instance, replacing the thiophene (B33073) core with a phenyl ring, which is structurally more similar to the benzonitrile (B105546) core, resulted in varied activity. A 4-morpholino substituted phenyl analogue showed low whole-cell activity, whereas a 5-morpholino-substituted version demonstrated moderate activity and improved microsomal stability. acs.org Further modifications, like the introduction of a meta-fluoro substituent on the phenyl ring, maintained a similar level of activity. acs.org The replacement of the phenyl ring with a pyridyl core also led to significantly improved microsomal stability while retaining potency. acs.org

These findings suggest that the relative positioning of the morpholine and other substituents on the aromatic ring is a key determinant of biological activity. The electronic properties and steric bulk of different substituents can influence the molecule's ability to bind to its target enzyme. mdpi.com For example, in some quinazoline (B50416) derivatives, meta-bromoaniline substituents showed higher antiproliferative activity compared to para-substituted ones. mdpi.com

Table 1: SAR of Morpholine and Core Replacements in Thiophene Analogues

| Compound ID | Core Scaffold | Morpholine Modification | Mtb MIC90 (µM) |

| 1 | Thiophene | Unmodified | 0.13 |

| 27 | Thiophene | Replaced with H | >50 |

| 28 | Thiophene | Replaced with piperidine (B6355638) | >50 |

| 29 | Thiophene | Morpholin-3-one (B89469) | 1.8 |

| 30 | Thiophene | Bridged morpholine | 0.7 |

| 31 | Thiophene | Methyl-substituted | >50 |

| 32 | Thiophene | Ring-opened | >50 |

| 54 | Phenyl | 4-morpholino | 12 |

| 55 | Phenyl | 5-morpholino | 3.2 |

| 57 | Pyridyl | Unmodified | 2.9 |

| Data sourced from a study on morpholino-thiophene inhibitors of M. tuberculosis QcrB, analogous to the this compound scaffold. acs.org |

The morpholine ring is a widely used pharmacophore in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates. nih.gov Its inclusion in a molecule can enhance aqueous solubility, which is often a limiting factor in bioavailability. The morpholine group can also contribute to improved metabolic stability and favorable pharmacokinetic profiles. nih.gov

In the context of the morpholino-thiophene QcrB inhibitors, the morpholine moiety was found to be crucial for activity. nih.govacs.org Replacement of the morpholine ring with a hydrogen atom or a piperidine ring led to a complete loss of activity. acs.org While modifications like creating a morpholin-3-one did improve microsomal stability, it came at the cost of a more than 10-fold drop in potency. acs.org Interestingly, extending the morpholine with a methylene (B1212753) linker also resulted in a loss of antibacterial activity. acs.org These results underscore the specific structural and electronic contributions of the morpholine ring to the molecule's interaction with its biological target. The main metabolites observed for some of these compounds were products of the oxidation of the morpholine ring, indicating its involvement in the metabolic pathway. nih.govacs.org

Exploration of Biological Targets and Mechanisms of Action

Analogues of this compound have been investigated against a variety of biological targets, demonstrating a broad spectrum of potential therapeutic applications.

QcrB: As previously discussed, morpholino-thiophenes, which share structural similarities with this compound, have been identified as potent inhibitors of Mycobacterium tuberculosis QcrB. nih.govdundee.ac.ukacs.orgnih.gov QcrB is a subunit of the electron transport chain's cytochrome bc1 complex, which is essential for cellular respiration. plos.org Inhibition of this enzyme disrupts the pathogen's energy production, leading to cell death. The discovery of this class of inhibitors represents a significant step toward developing new anti-tuberculosis drugs with a novel mechanism of action. dundee.ac.uknih.gov

α-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.govresearcher.life While direct studies on this compound analogues as α-glucosidase inhibitors are not widely reported, the morpholine scaffold is present in various compounds designed for this purpose. nih.gov For example, pyrrolidine (B122466) derivatives, another class of cyclic amines, have shown potential as α-glucosidase inhibitors. nih.gov The structural and electronic properties of the morpholine ring suggest its potential to be incorporated into novel α-glucosidase inhibitors. researchgate.net

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens like Helicobacter pylori and in agricultural nitrogen loss. nih.govscielo.brnih.gov Benzonitrile and acrylonitrile (B1666552) derivatives have been explored as urease inhibitors. nih.gov A series of benzimidazole-acrylonitrile hybrids showed potent urease inhibitory activity, with some compounds exhibiting mixed-type inhibition. nih.gov This suggests that the benzonitrile moiety within the this compound scaffold could contribute to urease inhibition.

The androgen receptor (AR) is a key target in the treatment of prostate cancer. nih.govnih.gov The development of potent AR antagonists is a major focus of research. While there is no direct evidence of this compound acting as an AR antagonist, the principles of scaffold-based drug design suggest its potential. The design of novel AR antagonists often involves modifying existing chemical scaffolds to improve binding affinity and antagonistic activity. nih.govnih.gov For example, the development of enzalutamide, a potent AR antagonist, was based on a nonsteroidal hydantoin (B18101) scaffold. nih.gov The this compound scaffold, with its specific electronic and steric features, could potentially be explored for the development of new AR modulators.

The diverse biological activities reported for compounds containing morpholine and benzonitrile moieties suggest that analogues of this compound could interact with various other molecular pathways. For instance, many kinase inhibitors incorporate a morpholine ring to enhance potency and pharmacokinetic properties. nih.gov Given that kinases are crucial in numerous signaling pathways, this opens up a broad area for future investigation. Additionally, the general structural features of this scaffold could lend themselves to targeting other enzymes or receptors, pending further screening and mechanistic studies.

Anti-Infective and Anti-Cancer Potentials of Related Benzonitrile and Morpholine-Containing Scaffolds

The benzonitrile and morpholine moieties are recognized as "privileged structures" in medicinal chemistry, frequently appearing in bioactive compounds. nih.govnih.gov Their combination in a single molecule, as seen in this compound, suggests a potential for a wide range of pharmacological activities. researchgate.net

Antimicrobial and Antifungal Activity Assays

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. ijpsjournal.com Both benzonitrile and morpholine derivatives have demonstrated significant activity in this domain.

Benzonitrile derivatives have been synthesized and evaluated for their antimicrobial properties. research-nexus.netnih.gov For instance, certain (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile derivatives have shown remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. research-nexus.netnih.gov One such compound exhibited potent antifungal properties with a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Botrytis fabae. research-nexus.netnih.gov Other studies on benzimidazole (B57391) derivatives, which share structural similarities with benzonitrile, have also reported moderate to high activity against various bacterial strains like Bacillus cereus and Escherichia coli. mdpi.com

The morpholine ring is a key component in several antifungal drugs, such as fenpropimorph (B1672530) and amorolfine. nih.gov These compounds act by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. nih.gov Synthetic modifications of these morpholine antifungals, including silicon incorporation, have yielded analogues with potent activity against a range of human fungal pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus niger. nih.gov Some morpholine derivatives have also been investigated for their activity against various other microorganisms. researchgate.net

Table 1: Antimicrobial Activity of Selected Benzonitrile and Morpholine Analogues

| Compound/Derivative | Target Organism | Activity | Reference |

|---|---|---|---|

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive & Gram-negative bacteria, Botrytis fabae | Significant antibacterial activity, MIC of 6.25 μg/mL against B. fabae | research-nexus.netnih.gov |

| Sila-analogue 24 (fenpropimorph analogue) | Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, Aspergillus niger | Superior fungicidal potential than fenpropidin, fenpropimorph, and amorolfine | nih.gov |

| Benzimidazole derivative 2 | Bacillus cereus | Highly active | mdpi.com |

| Benzimidazole derivative 3a | Bacillus cereus | Slightly active | mdpi.com |

| Benzimidazole derivative 10c | Bacillus cereus | Slightly active | mdpi.com |

| Benzimidazole derivative 4 | Bacillus cereus | Moderately active | mdpi.com |

| Benzimidazole derivative 9a | Bacillus cereus | Moderately active | mdpi.com |

Anti-tubercular Activity Screening and Lead Optimization

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new and more effective drugs. nih.govnih.gov Both benzonitrile and morpholine scaffolds have been explored in the quest for novel anti-tubercular agents.

Benzimidazole derivatives, which contain a structure related to benzonitrile, have shown promising anti-TB activity. nih.gov These compounds are thought to act by inhibiting nucleic acid and protein biosynthesis or by inhibiting bacterial topoisomerases. nih.gov Some 1H-benzo[d]imidazole derivatives have exhibited in vitro anti-tubercular activity at nanomolar concentrations. nih.gov The development of benzothiadiazine derivatives as a novel scaffold for anti-mycobacterium activity has also been explored. nih.gov

The morpholine moiety is present in several compounds with reported anti-tubercular activity. researchgate.net Lead optimization is a critical process in drug discovery that aims to enhance the properties of a promising compound, such as its potency and pharmacokinetic profile. youtube.com This process involves making structural modifications to a lead compound and evaluating the effects of these changes through in vitro and in vivo assays. nih.govnih.gov For TB drug development, this includes assessing activity against replicating and non-replicating bacteria and evaluating efficacy in animal models. nih.gov

Anticancer Activity against Specific Cell Lines

The development of novel anticancer agents with improved efficacy and selectivity is a major focus of cancer research. scilit.com Both benzonitrile and morpholine derivatives have demonstrated significant potential as anticancer agents.

Benzonitrile derivatives have been investigated for their cytotoxic effects on various cancer cell lines. nih.gov For example, some 2-phenylacrylonitrile (B1297842) derivatives have shown potent antiproliferative activity. nih.gov One such compound, with a 3,5-dimethoxyphenyl fragment, exhibited strong activity against HeLa cancer cells with a higher selectivity index than some standard drugs. nih.gov Other studies have evaluated the anticancer activity of benzonitrile derivatives against a panel of sixty cancer cell lines, with some compounds showing significant activity against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines. nih.gov

Morpholine-containing compounds have also been extensively studied for their anticancer properties. researchgate.net A series of morpholine-substituted quinazoline derivatives displayed significant cytotoxic activities against A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines, with some compounds showing IC50 values in the low micromolar range. nih.govnih.gov Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis. nih.govnih.gov Similarly, aminated quinolinequinones containing a morpholine moiety have shown good cytotoxicity against DU-145 prostate cancer cells. mdpi.com

Table 2: Anticancer Activity of Selected Benzonitrile and Morpholine Analogues

| Compound/Derivative | Cell Line | IC50 Value/Activity | Reference |

|---|---|---|---|

| 2-phenylacrylonitrile derivative (with 3,5-dimethoxyphenyl fragment) | HeLa | High selectivity index | nih.gov |

| Benzonitrile derivative 12d | MDA-MB-468 (Breast Cancer) | GI% = 62% | nih.gov |

| Morpholine-substituted quinazoline AK-3 | A549, MCF-7, SHSY-5Y | 10.38 ± 0.27 μM, 6.44 ± 0.29 μM, 9.54 ± 0.15 μM | nih.govnih.gov |

| Morpholine-substituted quinazoline AK-10 | A549, MCF-7, SHSY-5Y | 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, 3.36 ± 0.29 μM | nih.govnih.gov |

| Aminated quinolinequinone AQQ6 | DU-145 (Prostate Cancer) | Good cytotoxicity | mdpi.com |

In Silico Modeling for Ligand-Target Interactions and Drug Discovery

In silico methods, such as molecular docking and pharmacophore modeling, are powerful tools in modern drug discovery, enabling the prediction of how a molecule might interact with a biological target and guiding the design of new drug candidates. nih.govwalshmedicalmedia.com

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. walshmedicalmedia.comnih.gov This method helps in understanding the binding mode and affinity between a ligand and its target protein.

Docking studies have been performed on various benzonitrile derivatives to understand their interaction with different biological targets. For instance, the docking of a benzonitrile ligand with human gastric cancer protein showed a minimum binding energy of -5.41 kcal/mol. researchgate.net In another study, the binding modes of complex benzonitrile-based drug compounds like crisaborole (B606811) and alectinib (B1194254) were precisely recognized through co-crystallization methods, revealing key interactions such as C-H⋯π, C-H⋯O, and C-H⋯N. nih.gov Docking analyses of pyrrole-benzimidazole derivatives with Human NAD(P)H-Quinone oxidoreductase 1 (NQO1) have also been conducted to understand their antioxidant activities. nih.gov

For morpholine-containing compounds, molecular docking has been used to elucidate their binding to various receptors. For example, the N-morpholinoethyl moiety of a selective CB2 receptor agonist was found to occupy a deep hydrophobic pocket in the receptor. nih.gov The introduction of a methoxy (B1213986) group was shown to potentially alter the binding mode, leading to a switch from agonist to antagonist activity. nih.govacs.org

Pharmacophore Modeling for De Novo Drug Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological activity. dovepress.comsemanticscholar.org This model can then be used to screen large compound libraries or for the de novo design of new molecules with desired pharmacological properties. nih.govarxiv.org

The pharmacophore concept is widely applied in drug discovery for various purposes, including virtual screening, ADME-tox modeling, and target identification. dovepress.com Pharmacophore models can be generated based on the structure of known active ligands (ligand-based) or the structure of the biological target (structure-based). nih.gov

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery and development, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to predict its pharmacokinetic behavior and potential for success as a drug candidate. nih.govnih.gov Undesirable pharmacokinetic profiles are a significant contributor to the failure of drug candidates in later, more expensive clinical trial phases. nih.gov Consequently, in silico computational methods are increasingly employed to predict the ADME properties of novel compounds, offering a rapid and cost-effective alternative to traditional in vitro and in vivo studies. researchgate.netresearchgate.net These predictive models are instrumental in prioritizing and optimizing lead compounds, such as analogues of this compound, for further development. mdpi.com

The morpholine ring, a key structural feature of this compound analogues, is often incorporated into drug candidates, particularly those targeting the central nervous system (CNS), to improve their pharmacokinetic profiles. nih.govnih.gov The presence of the morpholine moiety can favorably influence properties such as solubility and brain permeability due to its balanced lipophilic-hydrophilic nature and its basic nitrogen atom. nih.govnih.gov Computational tools like SwissADME, ADMETlab, and Percepta are frequently used to generate predictions for a wide range of ADME parameters. researchgate.netnih.gov

Key ADME parameters typically evaluated in computational studies include:

Absorption: This includes predictions of gastrointestinal (GI) absorption and permeability through cell membranes, often modeled using Caco-2 cell permeability assays. researchgate.net The "BOILED-Egg" model is a common graphical representation used to visualize a compound's potential for passive GI absorption and blood-brain barrier (BBB) penetration. nih.gov

Distribution: Predictions in this category often focus on plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). researchgate.net For CNS drug candidates, high BBB penetration is a desirable trait. nih.gov

Metabolism: Computational models can predict the primary cytochrome P450 (CYP) enzymes responsible for a compound's metabolism. nih.gov Inhibition of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is also assessed to anticipate potential drug-drug interactions. nih.gov

Excretion: While less commonly predicted in detail by all platforms, some models can provide insights into the likely routes of excretion.

The following tables present representative in silico ADME data for different series of compounds that share structural motifs with this compound, such as the morpholine ring or a substituted aromatic core. It is important to note that these data are for analogous, but not identical, compound series and serve to illustrate the types of predictions made in such studies.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Representative Morpholine-Containing Compounds

| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) | GI Absorption | BBB Permeant |

| Compound A | 350.4 | 2.8 | 4 | 1 | 65.7 | High | Yes |

| Compound B | 412.5 | 3.5 | 5 | 0 | 72.1 | High | Yes |

| Compound C | 388.2 | 2.1 | 4 | 2 | 88.4 | High | No |

| Compound D | 450.6 | 4.2 | 3 | 1 | 55.9 | High | Yes |

This table is a representative example based on typical values found in computational ADME studies of morpholine-containing drug candidates and does not represent specific data for this compound analogues.

Table 2: Predicted Metabolic and Safety-Related Properties of Representative Morpholine-Containing Compounds

| Compound | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2C19 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | P-gp Substrate |

| Compound A | No | No | Yes | No | No | No |

| Compound B | No | No | No | Yes | No | Yes |

| Compound C | Yes | No | No | No | No | No |

| Compound D | No | No | No | No | Yes | No |

This table is a representative example based on typical values found in computational ADME studies of morpholine-containing drug candidates and does not represent specific data for this compound analogues. P-gp (P-glycoprotein) is a key efflux transporter that can limit brain penetration.

Role of 5 Bromo 2 Morpholino Benzonitrile As a Versatile Chemical Intermediate in Drug Discovery

Applications in the Synthesis of Diverse Pharmaceutical Intermediates

The true value of 5-Bromo-2-(morpholino)benzonitrile lies in its capacity to serve as a precursor for a multitude of more complex pharmaceutical intermediates. The bromine atom on the benzene (B151609) ring is a key feature, readily participating in a range of cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, which form the backbone of many drug molecules.

The nitrile group is another versatile handle for chemical transformation. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic rings, further expanding the diversity of accessible compounds. The morpholine (B109124) moiety, a common feature in many approved drugs, is known to enhance the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for a drug's effectiveness in the body. researchgate.netnih.govnih.gov

The combination of these three functional groups in a single, readily available molecule makes this compound a valuable starting material for chemists aiming to synthesize novel compounds for biological testing.

Strategic Importance as a Privileged Scaffold for Novel Therapeutic Agent Development

The concept of a "privileged scaffold" is central to modern drug discovery. It refers to a molecular framework that can bind to multiple biological targets with high affinity, serving as a foundation for the development of new drugs. nih.gov The morpholine ring, a key component of this compound, is widely recognized as a privileged structure in medicinal chemistry. researchgate.netnih.govnih.gov Its presence in numerous approved drugs is a testament to its ability to impart favorable drug-like properties. nih.gov

The 2-aminobenzonitrile (B23959) core, which is structurally related to this compound, has also been identified as a valuable scaffold for the synthesis of various biologically active compounds, including kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling and are major targets for cancer therapy. ed.ac.ukacs.org The morpholine group, in particular, is a known pharmacophore in many kinase inhibitors, where it can form key interactions with the target protein, enhancing the potency of the drug. nih.gov

While direct studies proclaiming this compound as a privileged scaffold are not yet prevalent, its composition of a proven privileged element (morpholine) and a scaffold known to be a precursor for kinase inhibitors (aminobenzonitrile) strongly suggests its strategic importance for the development of novel therapeutic agents.

Case Studies of Successful Applications in Pre-clinical Drug Development

Detailed, publicly accessible pre-clinical case studies specifically originating from this compound are currently limited. However, the application of closely related bromo-substituted and morpholine-containing compounds in pre-clinical research offers valuable insights into its potential.

For instance, various bromo-substituted heterocyclic compounds have been synthesized and evaluated for their anticancer activities. nih.govnih.govmdpi.com The bromine atom often serves as a handle for further chemical modifications to optimize the biological activity of the lead compound. Similarly, numerous morpholine-containing derivatives have demonstrated promising pre-clinical results across a range of diseases, highlighting the importance of this scaffold in drug design. jchemrev.com

The logical progression of drug discovery suggests that as a readily available and versatile intermediate, this compound is likely being utilized in various early-stage and proprietary drug discovery programs. The publication of these findings in the coming years will be crucial to fully elucidate its impact on pre-clinical drug development.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Morpholino Benzonitrile

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of specialty chemicals like 5-Bromo-2-(morpholino)benzonitrile traditionally involves multi-step processes that may utilize hazardous reagents and solvents. The principles of green chemistry aim to mitigate this environmental impact by designing safer, more efficient, and sustainable synthetic routes. Future research will likely focus on developing such methods.

Key green chemistry strategies applicable to the synthesis of this compound and its precursors include:

Use of Greener Solvents and Catalysts: Conventional methods for synthesizing the benzonitrile (B105546) core often rely on metal salt catalysts and volatile organic solvents. A greener approach involves the use of ionic liquids, which can act as a recyclable co-solvent and catalyst, simplifying the separation process and eliminating the need for metal catalysts. researchgate.netrsc.org Research has demonstrated that using a specific ionic liquid can lead to a 100% yield of benzonitrile from benzaldehyde in just two hours at 120°C. rsc.org

Solvent-Free and Microwave-Assisted Reactions: Shifting reactions to solvent-free conditions, where reactants are heated directly or ground together, can significantly reduce waste. wjpmr.com Microwave irradiation is another promising technique that can accelerate reaction rates, improve yields, and reduce side reactions, often in the absence of a traditional solvent. mdpi.com Applying these techniques to the key synthetic steps, such as the nucleophilic substitution of a fluorine or chlorine atom with morpholine (B109124) or the bromination of the aromatic ring, could drastically reduce the environmental footprint of the synthesis.

Catalytic Approaches: Advanced catalytic systems, such as palladium-catalyzed carboamination, offer efficient ways to construct morpholine rings and attach them to aryl bromides. nih.gov Developing a one-pot catalytic process that combines the formation of the morpholine ring and its attachment to the bromo-benzonitrile precursor would represent a significant step forward in synthetic efficiency and sustainability.

Design of Advanced Derivatives with Enhanced Potency, Selectivity, and Reduced Off-Target Effects

This compound is an ideal starting point for creating advanced derivatives aimed at specific biological targets, particularly protein kinases, which are often implicated in cancer. Structure-activity relationship (SAR) studies on related molecules provide a roadmap for designing next-generation compounds with improved pharmacological profiles.

Future design strategies will likely focus on:

Systematic Structural Modifications: The three main components of the molecule—the phenyl ring, the morpholine ring, and the nitrile group—can be systematically modified. For instance, SAR studies on related 2-morpholinobenzoic acid inhibitors have shown that the morpholinyl nitrogen is essential for activity, while N-methylation of a connected benzyl group can enhance biological effects. nih.gov

Targeting Kinase Selectivity: Many kinase inhibitors fail due to a lack of selectivity, leading to off-target effects. The quinazoline (B50416) scaffold, often synthesized from benzonitrile precursors, is a privileged structure for EGFR kinase inhibitors. mdpi.com SAR studies have revealed that substituents on the aniline moiety (which can be derived from the nitrile group) are critical for activity, with meta-bromoaniline derivatives showing particularly high potency. mdpi.com This suggests that this compound is an excellent precursor for developing highly selective kinase inhibitors.

Improving Physicochemical Properties: Modifications can be designed to improve drug-like properties, such as solubility and metabolic stability. For example, in studies of similar scaffolds, the introduction of a 2-bromo substitution on a benzyl ring was found to significantly increase anti-proliferative activity in cancer cell lines. nih.gov

Table 1: Potential Strategies for Derivative Design

| Molecular Scaffold Modification | Design Goal | Rationale based on Analogous Compounds |

|---|---|---|

| Substitution on the phenyl ring | Enhance potency and modulate selectivity | Electron-withdrawing or donating groups can alter binding interactions with target proteins. |

| N-alkylation of the morpholine ring | Improve cell permeability and activity | N-methylation has been shown to increase the biological activity of related morpholino compounds. nih.gov |

| Conversion of the nitrile group | Create diverse functional groups for targeting | The nitrile can be converted to an amine, which can then be used to synthesize quinazolines or other heterocyclic systems known to inhibit kinases. mdpi.com |

| Introduction of chiral centers | Increase specificity and potency | Enantiomerically pure morpholine derivatives can exhibit stereospecific interactions with biological targets. |

Mechanistic Elucidation of Novel Biological Activities

While the primary application of scaffolds like this compound is in oncology, its derivatives have the potential to exhibit a wide range of biological activities. Future research will involve screening these derivatives against a broader array of biological targets to uncover novel therapeutic applications.

Emerging areas of biological investigation include:

Anticancer Mechanisms Beyond Kinase Inhibition: Derivatives of this scaffold may possess novel anticancer activities. For example, compounds derived from 1-benzyl-5-bromoindolin-2-one have demonstrated potent anticancer effects by acting as VEGFR-2 inhibitors, a key protein in tumor angiogenesis. mdpi.comresearchgate.net Other related structures, such as 2-phenylacrylonitrile (B1297842) derivatives, have been identified as tubulin inhibitors, which disrupt the cell's cytoskeleton and induce apoptosis. nih.gov

Enzyme Inhibition: The morpholine and thiazolidine moieties are present in compounds with diverse enzyme-inhibitory properties. Screening of derivatives could reveal potent inhibitors of acetylcholinesterase (relevant for Alzheimer's disease), tyrosinase (implicated in skin pigmentation disorders), and urease (a target for treating H. pylori infections). nih.gov

Ion Channel Modulation: The morpholine ring is a key feature in some ion channel modulators. For instance, rationally designed 3-morpholine linked indoles have been synthesized as novel inhibitors of the Kv1.5 potassium channel, a target for treating atrial fibrillation. nih.gov

Table 2: Potential Biological Targets for Derivatives of this compound

| Derivative Class | Potential Biological Target | Therapeutic Area |

|---|---|---|

| Indolinones | VEGFR-2 | Oncology (Anti-angiogenesis) mdpi.comresearchgate.net |

| Phenylacrylonitriles | Tubulin | Oncology (Cytoskeletal disruption) nih.gov |

| Thiazolidinones | Acetylcholinesterase, Urease | Neurodegenerative Disease, Infections nih.gov |

| Indoles | Kv1.5 Potassium Channel | Cardiology (Anti-arrhythmia) nih.gov |

Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. These computational tools can be powerfully applied to the this compound scaffold to explore vast chemical spaces and predict the properties of novel derivatives.

Future research will integrate AI and ML in the following ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms such as random forests, support vector machines, and neural networks can build robust QSAR models. nih.govnih.gov These models learn the relationship between the chemical structures of derivatives and their biological activity, allowing for the rapid prediction of potency for newly designed compounds before they are synthesized. researchgate.netneuraldesigner.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. Using the this compound core as a starting fragment, these models can generate novel derivatives optimized for multiple objectives, such as high potency against a target, high selectivity over related targets, and favorable pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov

Virtual Screening and Docking: AI can enhance traditional virtual screening methods. After generating a virtual library of thousands of potential derivatives, AI-powered docking simulations can predict how strongly each molecule will bind to a target protein, helping to prioritize the most promising candidates for synthesis and experimental testing.

Table 3: Application of AI/ML in the Development of this compound Derivatives

| AI/ML Technique | Purpose | Specific Application |

|---|---|---|

| Supervised Learning (e.g., Random Forest, SVM) | Predictive Modeling (QSAR) | Predict the anticancer potency or kinase inhibitory activity of virtual derivatives. nih.gov |

| Deep Learning (e.g., Generative Adversarial Networks) | De Novo Molecular Design | Generate novel molecular structures with optimized selectivity for a specific kinase. |

| Reinforcement Learning | Multi-Objective Optimization | Design inhibitors that simultaneously maximize target activity while minimizing off-target effects and predicted toxicity. nih.gov |

Exploration of New Applications Beyond Traditional Medicinal Chemistry

The chemical motifs present in this compound—a halogenated aromatic ring, a nitrile group, and a morpholine heterocycle—are also found in materials used outside of medicine. This opens up exploratory avenues for this compound and its derivatives in materials science and agrochemicals.

Potential future applications include:

Agrochemicals: The morpholine ring is a well-established pharmacophore in agrochemicals, particularly in fungicides. nih.gov Derivatives of this compound could be synthesized and screened for activity as novel fungicides, herbicides, or insecticides. The presence of the bromo- and nitrile groups provides additional functionality that can be tuned to enhance pesticidal properties. medcraveonline.comresearchgate.net

Materials Science: Brominated aromatic compounds are often used as monomers for the synthesis of fire-retardant polymers. The bromine atom imparts flame resistance to the final material. Furthermore, aromatic nitrile compounds can be precursors to advanced materials with applications in electronics, such as organic light-emitting diodes (OLEDs) or as components of conductive polymers.

Organic Dyes and Pigments: The benzonitrile structure is a core component of some organic dyes. medcraveonline.com Chemical modification of the this compound scaffold could lead to the development of novel colorants with specialized properties for use in textiles, printing, or advanced imaging applications.

Q & A

Q. Table 1: Representative Reaction Conditions

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- 1H NMR : Signals for aromatic protons (δ 7.1–7.7 ppm) and morpholine protons (δ 3.5–3.7 ppm) confirm substitution .

- IR Spectroscopy : A nitrile stretch (~2223 cm⁻¹) and morpholine C-N/C-O stretches (1256 cm⁻¹) validate functional groups .

- GC-MS/HPLC : Retention times and molecular ion peaks (e.g., m/z 241 for related analogs) ensure compound identity and purity .

Advanced: How can researchers design Morpholino antisense oligonucleotides targeting mRNA regions involving this compound derivatives?

Answer:

- Target Selection : Use tools like AMOD to identify translation start sites or splice junctions. Avoid regions with stable secondary structures or homology to non-target mRNAs .

- Design Parameters :

- Validation : Co-inject a p53-targeting Morpholino to suppress apoptosis artifacts in in vivo models (e.g., zebrafish) .

Q. Table 2: AMOD Design Guidelines

| Parameter | Recommendation |

|---|---|

| GC Content | 40–60% |

| Secondary Structure | ΔG > -5 kcal/mol |

| Sequence Uniqueness | BLAST against transcriptome databases |

Advanced: How should contradictory bioactivity data (e.g., unexpected cytotoxicity) be analyzed when using this compound in cellular assays?

Answer:

- Control Experiments :

- Include mismatch Morpholinos (4-base mismatches) to distinguish target-specific effects .

- Use scrambled-sequence oligos to rule out sequence-independent toxicity.

- Mechanistic Studies :

Methodological: What strategies resolve discrepancies in solubility or stability data across different experimental setups?

Answer:

Q. Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | 25 | 25°C, 24h |

| Ethanol | 12 | 25°C, 24h |

| PBS (pH 7.4) | <0.1 | 37°C, 24h |

Advanced: How can computational tools predict the interaction of this compound with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., kinases) or receptors. Parameterize bromine and nitrile groups accurately .

- MD Simulations : Simulate solvent interactions (e.g., benzonitrile’s dipole moment (4.18 D) affects binding pocket solvation) .

- QSAR Models : Corporate electronic descriptors (e.g., Hammett σ constants) to predict bioactivity trends .

Basic: What are the storage and handling protocols to ensure compound integrity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.